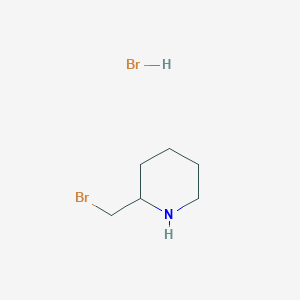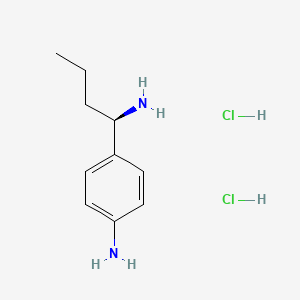
2-(Bromomethyl)piperidine hydrobromide
Vue d'ensemble
Description
2-(Bromomethyl)piperidine hydrobromide is a chemical compound with the molecular formula C6H12BrN·HBr and a molecular weight of 258.98 g/mol. It is a brominated derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Bromination of Piperidine: One common synthetic route involves the bromination of piperidine using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is typically carried out at low temperatures to control the rate of bromination and prevent over-bromination.
Reductive Amination: Another method involves the reductive amination of 2-bromomethylpyridine with an amine source and a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: In industrial settings, the compound is often produced through large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as piperidine-2-carboxylic acid.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group, resulting in compounds like 2-methylpiperidine.
Substitution: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Piperidine-2-carboxylic acid
Reduction: 2-Methylpiperidine
Substitution: Various piperidine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(Bromomethyl)piperidine hydrobromide is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and the development of bioactive compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various industrial chemicals and materials.
Mécanisme D'action
2-(Bromomethyl)piperidine hydrobromide is similar to other brominated piperidine derivatives, such as 2-(bromomethyl)pyridine hydrobromide and 2-(2-bromoethyl)piperidine hydrobromide. it is unique in its structure and reactivity, making it suitable for specific applications that other compounds may not be able to fulfill.
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)pyridine hydrobromide
2-(2-Bromoethyl)piperidine hydrobromide
2-(Chloromethyl)pyridine hydrochloride
Propriétés
IUPAC Name |
2-(bromomethyl)piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGAHWWIADNRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705372 | |
| Record name | 2-(Bromomethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3433-38-3 | |
| Record name | 2-(Bromomethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Bromo-5,6-dichlorobenzo[d]thiazole](/img/structure/B1505397.png)
![1,4-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1505403.png)


